molecular formula C14H16BrNO2 B1296934 tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate CAS No. 96551-21-2

tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate

Cat. No. B1296934
CAS RN: 96551-21-2
M. Wt: 310.19 g/mol
InChI Key: NRFDZZBPGMUOQD-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate” is likely an organic compound that contains an indole group, which is a common structure in many natural products and pharmaceuticals . The “tert-butyl” and “bromomethyl” groups suggest that this compound could be used as a building block in organic synthesis .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would include an indole ring, a bromomethyl group attached to the 3-position of the indole, and a tert-butyl ester group attached to the 1-position of the indole .


Chemical Reactions Analysis

The bromomethyl group is a good leaving group, so it could undergo nucleophilic substitution reactions. The ester group could undergo hydrolysis, reduction, or transesterification reactions .


Physical And Chemical Properties Analysis

Based on similar compounds, it’s likely that this compound is a solid at room temperature. The exact physical and chemical properties (such as melting point, boiling point, and solubility) would depend on the specific structure of the compound .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Palladium-Catalyzed Intramolecular Annulations : Research demonstrates the conversion of N-substituted 2-bromo-1H-indole-3-carboxaldehydes into tert-butylimines, followed by palladium-catalyzed intramolecular iminoannulation to produce gamma-carboline derivatives. These gamma-carbolines are significant due to the additional ring fused across the 4- and 5-positions of the indole ring, suggesting a versatile method for constructing complex indole-based structures (Zhang & Larock, 2003).

  • Spirocyclic Indoline Lactone Synthesis : Another application involves the base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate leading to the production of spirocyclic lactone, a compound of interest due to its structural uniqueness and potential applications in organic synthesis (Hodges, Wang, & Riley, 2004).

Structural and Crystallographic Studies

  • Molecular Structure Analysis : A study focusing on the title compound, C22H26BrNO6, illustrates the planarity of the indole ring system and the specific dihedral angle formed with the tert-butyl bound carboxylate group. This provides insights into the molecular geometry and potential reactivity patterns of such compounds (Thenmozhi et al., 2009).

Safety And Hazards

As with all chemicals, safe handling practices should be followed to minimize risk. This includes avoiding inhalation, ingestion, and contact with skin and eyes .

Future Directions

The future directions for this compound would depend on its applications. If it’s a useful building block for synthesizing other compounds, it could be used in the development of new pharmaceuticals or materials .

properties

IUPAC Name

tert-butyl 3-(bromomethyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFDZZBPGMUOQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342504
Record name tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate

CAS RN

96551-21-2
Record name 1,1-Dimethylethyl 3-(bromomethyl)-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96551-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Bromomethyl)-1H-indole, N-BOC protected
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Y Amino - Chemical and Pharmaceutical Bulletin, 2016 - jstage.jst.go.jp
Monatin, 4-hydroxy-4-(3-indolylmethyl)-glutamic acid, is a naturally occurring sweet amino acid. The (2R, 4R)-monatin isomer has been found to be the sweetest among its four …
Number of citations: 4 www.jstage.jst.go.jp
N Netz, T Opatz - The Journal of organic chemistry, 2016 - ACS Publications
Cycloclavine is a clavine-type Ergot alkaloid noteworthy for its unique pentacyclic skeleton featuring a 3-azabicyclo[3.1.0]hexane substructure. A short convergent route to the racemic …
Number of citations: 45 pubs.acs.org
MA Christiansen, AW Butler, AR Hill, MB Andrus - Synlett, 2009 - thieme-connect.com
The hydroxy ketone natural product kurasoin B is synthesized using a phase-transfer-catalyzed alkylation reaction with benzyloxyacetyl imidazole. A biscinchonidinium …
Number of citations: 27 www.thieme-connect.com
EW Reichenberg - 2012 - search.proquest.com
Throughout time, compounds from natural sources have provided humans with medicines, and recently become the structural inspiration for semisynthetic drugs. One arena that has …
Number of citations: 3 search.proquest.com
R Sawant - 2018 - search.proquest.com
Imminent threat of pandemics of influenza, along with increasing resistance of the virus to existing anti-viral drugs has posed a need for development of an anti-viral that possesses a …
Number of citations: 3 search.proquest.com
B Morra - 2012 - search.proquest.com
A variety of methodologies developed in our research group have inspired the three separate projects reported. First, the total synthesis of (±)-quebrachamine was performed in 13 …
Number of citations: 3 search.proquest.com
M Haque, T Flack, R Singh, A Wall… - Bioorganic & Medicinal …, 2023 - Elsevier
The design, synthesis, and conformational analysis of a novel aromatic oligoester helix mimetic scaffold is reported. A range of amino acid-type side-chain functionality can be readily …
Number of citations: 4 www.sciencedirect.com

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